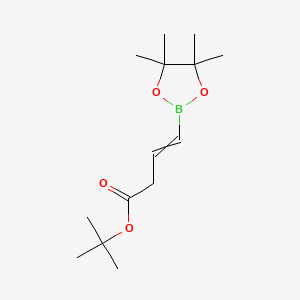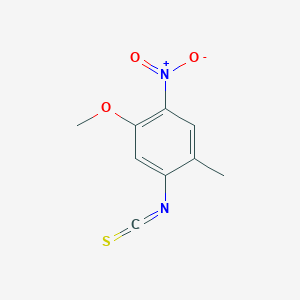
5-Methoxy-2-methyl-4-nitrophenyl Isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-methyl-4-nitrophenyl Isothiocyanate is an organic compound with the molecular formula C9H8N2O3S It is a derivative of phenyl isothiocyanate, characterized by the presence of methoxy, methyl, and nitro groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-4-nitrophenyl Isothiocyanate typically involves the reaction of 5-Methoxy-2-methyl-4-nitroaniline with thiophosgene or other isothiocyanate-forming reagents. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or toluene, and the reaction is often facilitated by a base such as triethylamine .
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often employs continuous flow reactors to ensure consistent product quality and yield. The use of safer and more environmentally friendly reagents, such as carbon disulfide and amines, is also explored to minimize hazardous by-products .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-methyl-4-nitrophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates.
Oxidation and Reduction: The nitro group can be reduced to an amine, and the isothiocyanate group can be oxidized to a thiocyanate.
Cyclization: Can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines or alcohols in the presence of a base.
Reduction: Catalytic hydrogenation or chemical reduction using reagents like tin(II) chloride.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Major Products
Thioureas: Formed from the reaction with primary amines.
Thiocarbamates: Formed from the reaction with alcohols.
Applications De Recherche Scientifique
5-Methoxy-2-methyl-4-nitrophenyl Isothiocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential as a bioactive compound in medicinal chemistry.
Material Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-methyl-4-nitrophenyl Isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of thioureas and thiocarbamates. The nitro group can also participate in redox reactions, further diversifying the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-4-nitrophenyl Isothiocyanate
- 4-Nitrophenyl Isothiocyanate
- 2-Methoxy-5-methylphenyl Isothiocyanate
Uniqueness
5-Methoxy-2-methyl-4-nitrophenyl Isothiocyanate is unique due to the combination of its functional groups, which impart distinct reactivity and properties. The presence of both methoxy and nitro groups on the benzene ring enhances its electrophilicity and potential for diverse chemical transformations compared to other isothiocyanates .
Propriétés
Formule moléculaire |
C9H8N2O3S |
|---|---|
Poids moléculaire |
224.24 g/mol |
Nom IUPAC |
1-isothiocyanato-5-methoxy-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C9H8N2O3S/c1-6-3-8(11(12)13)9(14-2)4-7(6)10-5-15/h3-4H,1-2H3 |
Clé InChI |
DDVLDSSRGAKMHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N=C=S)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B13682772.png)
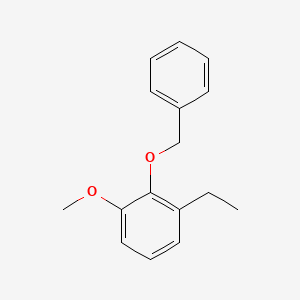
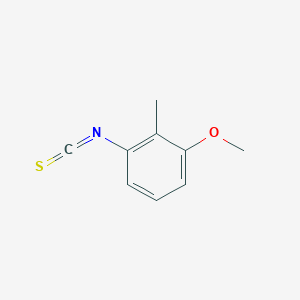
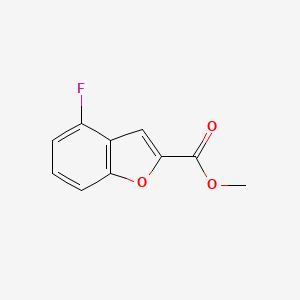
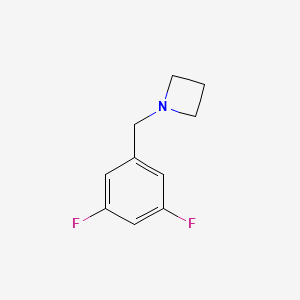
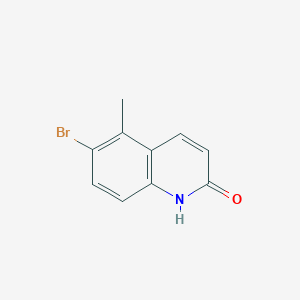
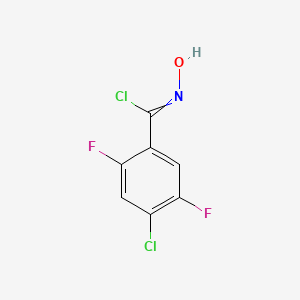
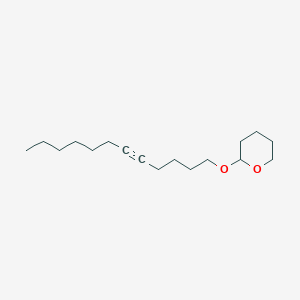
![2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13682806.png)
![1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol](/img/structure/B13682808.png)
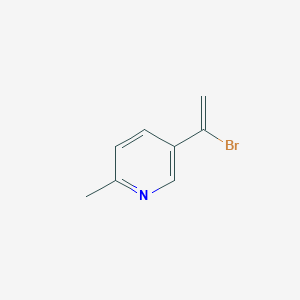
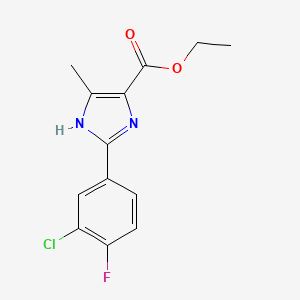
![6-Fluorothieno[3,2-d]pyrimidine-2,4-diol](/img/structure/B13682819.png)
